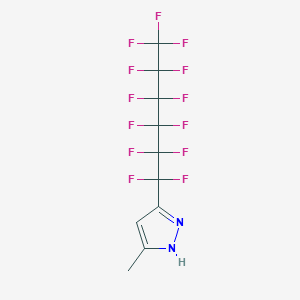

3-Methyl-5-(perfluorohexyl)pyrazole

Description

3-Methyl-5-(perfluorohexyl)pyrazole (CAS 129257-23-4) is a fluorinated heterocyclic compound characterized by a pyrazole ring substituted with a methyl group at the 3-position and a perfluorohexyl chain (C6F13) at the 5-position. This compound is likely synthesized via nucleophilic substitution or coupling reactions involving fluorinated alkyl halides and pyrazole derivatives. Its applications may span pharmaceuticals, agrochemicals, or materials science, where fluorinated moieties enhance bioavailability or surface properties .

Properties

IUPAC Name |

5-methyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F13N2/c1-3-2-4(25-24-3)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVRSXJNRYYOAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F13N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379870 | |

| Record name | 3-(Perfluoro-1-hexyl)-5-(methyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129257-23-4 | |

| Record name | 3-(Perfluoro-1-hexyl)-5-(methyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(perfluorohexyl)pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole with perfluorohexyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 3-Methyl-5-(perfluorohexyl)pyrazole may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(perfluorohexyl)pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-Methyl-5-(perfluorohexyl)pyrazole finds applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(perfluorohexyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. The perfluorohexyl group enhances the lipophilicity of the molecule, facilitating its interaction with lipid membranes and potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

- Pyrazole vs. This structural distinction makes the pyrazole derivative more suitable for applications requiring heterocyclic reactivity or coordination sites .

- Fluorocarbon Chain Length : The perfluorohexyl chain (C6F13) in the target compound is longer than the perfluoropentyl (C5F11) and hexafluoroisopropyl (C3F6) groups in the ethers. Longer fluorocarbon chains typically enhance hydrophobicity and thermal stability but reduce solubility in polar solvents .

Limitations of Available Data

The provided evidence lacks quantitative data (e.g., melting points, solubility, reactivity metrics). Further empirical studies are necessary to validate inferred properties and compare performance in specific applications.

Biological Activity

3-Methyl-5-(perfluorohexyl)pyrazole is a unique heterocyclic compound belonging to the pyrazole family, characterized by its methyl and perfluorohexyl substituents. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 3-Methyl-5-(perfluorohexyl)pyrazole is defined by the following features:

- Molecular Formula : C11H12F13N2

- CAS Number : 129257-23-4

- Chemical Structure :

The presence of the perfluorohexyl group enhances the lipophilicity of the molecule, which may facilitate its interaction with biological membranes.

The biological activity of 3-Methyl-5-(perfluorohexyl)pyrazole is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their activity. This is particularly relevant in the context of anti-inflammatory effects.

- Cell Membrane Interaction : The lipophilic nature of the perfluoroalkyl group allows for enhanced interaction with lipid membranes, potentially disrupting cellular processes and signaling pathways.

Antimicrobial Properties

Research indicates that 3-Methyl-5-(perfluorohexyl)pyrazole exhibits antimicrobial activity. Preliminary studies have shown efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including 3-Methyl-5-(perfluorohexyl)pyrazole:

- Study on Antimicrobial Activity :

-

Anti-inflammatory Mechanisms :

- Research investigating anti-inflammatory mechanisms revealed that compounds similar to 3-Methyl-5-(perfluorohexyl)pyrazole could inhibit pro-inflammatory cytokines in cell cultures. This suggests a pathway through which this compound may exert its effects in inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methyl-1H-pyrazole | Lacks perfluorohexyl group | Moderate antimicrobial activity |

| 5-(Perfluorohexyl)-1H-pyrazole | Similar structure without methyl group | Limited biological studies available |

| 3-Methyl-5-(perfluorohexyl)pyrazole | Unique combination enhancing lipophilicity | Significant antimicrobial and anti-inflammatory properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.